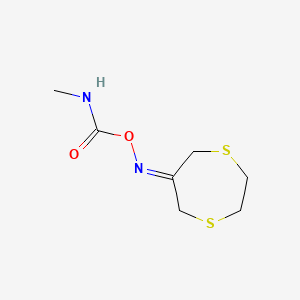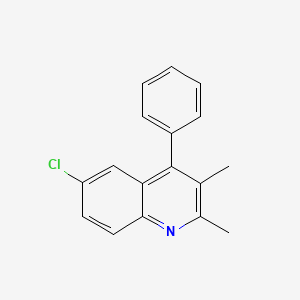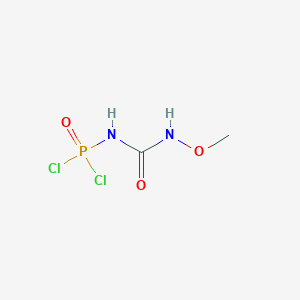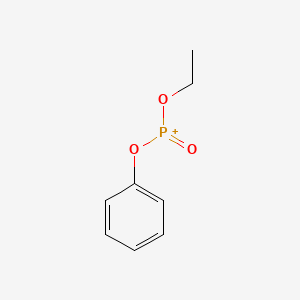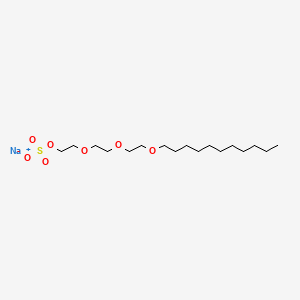
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate is a chemical compound known for its surfactant properties. It is commonly used in various industries, including personal care products, detergents, and cleaning agents . The compound has the chemical formula C20H42NaO7S and is recognized for its ability to reduce surface tension, making it an effective ingredient in formulations requiring emulsification and foaming.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate typically involves the reaction of undecanol with ethylene oxide to form undecoxyethoxyethanol. This intermediate is then further reacted with ethylene oxide to produce undecoxyethoxyethoxyethanol. Finally, the compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The sulfation step is particularly critical and is often carried out in specialized equipment to handle the exothermic nature of the reaction. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Hydrolysis Reactions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions include undecoxyethoxyethanol and its derivatives. Hydrolysis of the sulfate group results in the formation of the corresponding alcohol and sulfuric acid .
Aplicaciones Científicas De Investigación
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and emulsifying properties .
Mecanismo De Acción
The mechanism of action of Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate involves its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, thereby stabilizing emulsions. It disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate
- Sodium tetradecyl sulfate
- Sodium lauryl ether sulfate
Comparison
Sodium 2-(2-(2-undecoxyethoxy)ethoxy)ethyl sulfate is unique due to its specific ethoxyethoxyethoxy chain, which imparts distinct solubility and surfactant properties. Compared to Sodium 2-(2-dodecyloxyethoxy)ethyl sulfate, it has a slightly different hydrophobic tail length, affecting its micelle formation and critical micelle concentration. Sodium lauryl ether sulfate, on the other hand, has a simpler structure and is more commonly used in household products .
Propiedades
Número CAS |
25446-77-9 |
|---|---|
Fórmula molecular |
C17H35NaO7S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
sodium;2-[2-(2-undecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C17H36O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-21-12-13-22-14-15-23-16-17-24-25(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
YNZOPEQDRREAHC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)

![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)

